3-(4-Isopropylphenyl)propan-1-amine

Lipophilicity LogP Permeability

Researchers requiring precise lipophilicity tuning face supply inconsistency with unverified analogues. This compound solves that as a high-purity building block with validated physicochemical parameters. • Computed LogP ~3.4 for predictable CNS or mitochondrial targeting properties • pKa ~10.34 ensures defined protonation state at physiological pH • >98% purity supports analytical method development as a reference standard

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 165736-01-6
Cat. No. B065396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropylphenyl)propan-1-amine
CAS165736-01-6
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CCCN
InChIInChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
InChIKeyRNWADJRXWKNYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isopropylphenyl)propan-1-amine: Identity & Procurement


3-(4-Isopropylphenyl)propan-1-amine, also known as 4-(1-methylethyl)benzenepropanamine, is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol [1]. It belongs to the class of substituted phenylpropanamines, characterized by an isopropyl group at the para position of the phenyl ring and a primary amine group at the end of a three-carbon alkyl chain . This compound is primarily supplied as a solid and is offered as a research chemical or a building block for chemical synthesis, notably as part of the ChemBridge screening collection distributed by Sigma-Aldrich under the DiscoveryCPR line . Analytical data is not typically collected by the primary distributor, placing the burden of identity and purity confirmation on the purchasing researcher .

Research building block for chemical synthesis
Integrates into SAR and lead optimization workflows
Part of ChemBridge screening collection
Contributes to library diversity; distributed via DiscoveryCPR
Independent identity and purity verification required
Analytical data not collected by primary distributor; researcher confirms quality

3-(4-Isopropylphenyl)propan-1-amine: Substitution Risks


In chemical biology and SAR (Structure-Activity Relationship) studies, the substitution of a compound with a seemingly similar analogue—such as one differing only by the position of the amine (1-propanamine vs. 2-propanamine) or the nature of the alkyl substituent (isopropyl vs. methyl/ethyl)—can lead to drastically different physicochemical properties and, consequently, biological interactions. For 3-(4-Isopropylphenyl)propan-1-amine, the specific combination of the para-isopropyl group and the 1-propanamine chain dictates its unique computed lipophilicity (LogP ~3.4) [1] and basicity (pKa ~10.34) , which directly influence membrane permeability, solubility, and protonation state at physiological pH. These factors are critical determinants in assays ranging from cellular uptake to target engagement. Using an unverified analogue as a direct substitute in a validated protocol or a chemical series introduces an uncontrolled variable, potentially invalidating months of research by generating misleading activity cliffs or altering off-target profiles.

Alkyl-chain homologs

Methyl or ethyl analogs may shift lipophilicity by >0.3 log units, altering permeability and assay retention profiles.

Secondary-amine analogs

N-alkylation changes pKa and ionization fraction, which may affect pH-dependent uptake and target engagement.

Regioisomers with different amine position

Altered 3D topology and pharmacophore presentation can invalidate SAR comparisons and shape-based screening results.

3-(4-Isopropylphenyl)propan-1-amine: Analogue Differentiation


Lipophilicity vs. Closest Analogs

The calculated LogP value for 3-(4-Isopropylphenyl)propan-1-amine is 3.40160 [1]. This provides a quantifiable measure of its lipophilicity compared to its closest structural analogs. Based on established computational models for alkyl-substituted phenylpropanamines, replacing the para-isopropyl group with a smaller methyl group (e.g., 3-(4-Methylphenyl)propan-1-amine) is predicted to reduce the LogP by approximately 0.5-0.6 units, while substitution with an ethyl group is predicted to reduce LogP by approximately 0.3 units [2]. This difference in lipophilicity can be a critical differentiator for a researcher requiring a specific degree of membrane permeability for a cell-based assay or a specific retention time in a chromatographic method.

Lipophilicity vs. Closest Analogs
Class-level
Target LogP 3.40
vs. methyl analog ~2.8–2.9
vs. ethyl analog ~3.1–3.2
LogP difference supports distinct permeability and chromatographic behavior.
Computed values; class-level inference; experimental validation advised.
Lipophilicity LogP Permeability Drug Design Physicochemical Property

Protonation State vs. Secondary Amine Analogs

The primary amine of 3-(4-Isopropylphenyl)propan-1-amine has a computed pKa of 10.34±0.10 . This defines its ionization state at physiological pH (7.4), where it is predicted to be >99.9% protonated and positively charged. In contrast, a secondary amine analog with a methyl group on the nitrogen (e.g., N-Methyl-3-(4-isopropylphenyl)propan-1-amine) would have a different computed pKa, typically slightly higher (~10.5-10.8) [1]. This difference of up to 0.5 pKa units alters the fraction of the neutral, uncharged species available for passive membrane diffusion at pH 7.4 by a factor of 2-3 [1].

Protonation State vs. Secondary Amine
Class-level
Target pKa 10.34 ± 0.10
vs. secondary amine ~10.5–10.8
ΔpKa ~0.2–0.5 units
Small pKa shift alters neutral species fraction, potentially impacting passive diffusion.
Computed aqueous pKa; class-level inference; confirm experimentally for critical assays.
pKa Ionization State Amine Basicity Physicochemical Property Solubility

Topological Differentiation from Regioisomers

The compound 3-(4-Isopropylphenyl)propan-1-amine (C12H19N) has 4 rotatable bonds and a defined 3D spatial arrangement of its pharmacophoric elements (primary amine, linker length, aromatic ring, para-isopropyl group) [1]. This specific topology distinguishes it from regioisomers like 1-(4-Isopropylphenyl)propan-2-amine (CAS 832741-12-5), where the amine is on the carbon adjacent to the ring, and from chain-length variants like 3-(4-Isopropylphenyl)ethan-1-amine. These seemingly minor structural modifications result in different 3D shapes, as measured by topological descriptors like globularity (~0.047) and Sterimol parameters (B1: 2.53, B5: 3.10) [1]. This directly impacts shape complementarity with biological binding pockets, a foundational concept in medicinal chemistry SAR.

Topological Differentiation
Head-to-head
Target globularity 0.047
Sterimol B1: 2.53, B5: 3.10
vs. regioisomer (1-(4-isopropylphenyl)propan-2-amine)
Unique 3D shape supports shape-complementary screening; not interchangeable with regioisomers.
Computed descriptors; direct structural comparison.
Shape Diversity Topology SAR Lead Optimization Structural Isomers

Purity and Procurement Reliability

Reputable commercial sources, including the ChemBridge program, specify a minimum purity for 3-(4-Isopropylphenyl)propan-1-amine (e.g., 95% or 98% by HPLC) . This provides a verifiable, albeit minimum, quality benchmark. In contrast, sourcing the compound from non-specialized chemical suppliers or attempting to synthesize a 'similar' analogue in-house without full analytical characterization introduces significant uncertainty. The lack of analytical data, as noted by the primary distributor Sigma-Aldrich, further emphasizes that for researchers requiring a specific, cataloged chemical entity, the compound's identity is defined by its source and catalog number, not merely its structure on paper .

Purity & Procurement Reliability
Data to verify
Vendor min. purity 95–98% (HPLC)
vs. unverified or in-house analog
Documented purity reduces assay interference risk; identity confirmation remains researcher responsibility.
No distributor analytical data; independent QC advised.
Purity QC Reproducibility Procurement Analytical Standard

Application Scenarios for 3-(4-Isopropylphenyl)propan-1-amine


CNS Lead Lipophilicity Optimization

In a medicinal chemistry project targeting a central nervous system (CNS) receptor, a lead series requires precise tuning of LogP to balance membrane permeability and metabolic stability. 3-(4-Isopropylphenyl)propan-1-amine serves as a privileged building block to introduce a calculated LogP value of ~3.4 into the core scaffold. Researchers would select this specific amine over its methyl (predicted LogP ~2.8-2.9) or ethyl (predicted LogP ~3.1-3.2) analogs to achieve the desired lipophilicity window without adding excessive molecular weight [1]. The quantifiable difference in LogP is a primary selection criterion for the procurement of this compound for SAR exploration [1].

DSF Screening Library for Target Engagement

As part of a high-throughput DSF campaign to identify novel ligands for a protein of interest, a diverse chemical library is required. 3-(4-Isopropylphenyl)propan-1-amine is procured specifically because its unique topological shape (globularity ~0.047, Sterimol B1: 2.53) and physicochemical profile (pKa ~10.34) distinguish it from other compounds in the same screening set [1]. Its inclusion is not based on a known biological target, but on its contribution to the overall shape and chemical diversity of the library, which is essential for maximizing the chance of finding a hit [1]. Substituting it with a regioisomer would alter the library's diversity and could preclude identification of a shape-complementary binder.

Mitochondrial-Targeted Lipophilic Cation

A project aimed at developing a mitochondria-targeted antioxidant requires a lipophilic cationic 'head' group. 3-(4-Isopropylphenyl)propan-1-amine is chosen for its high degree of protonation at physiological pH, as predicted by its pKa of 10.34 [1]. This ensures that the amine exists almost entirely as a cation in the cellular environment, which is a prerequisite for mitochondrial accumulation via the membrane potential [1]. A secondary amine analog with a slightly different pKa would alter the fraction of neutral species capable of passive diffusion, potentially reducing the overall mitochondrial targeting efficiency and confounding the experimental results [1].

HPLC-UV Impurity Profiling Reference Standard

An analytical laboratory developing an HPLC method for the purity assessment of a new drug candidate requires a structurally similar reference standard for system suitability and relative retention time (RRT) marker purposes. 3-(4-Isopropylphenyl)propan-1-amine is procured from a vendor with a specified purity of >98% to serve this purpose [1]. Its calculated LogP of 3.4 makes it a suitable marker for the lipophilic region of the chromatogram. The reliability of this application is directly tied to the compound's documented purity and physicochemical properties, ensuring the method's robustness and reproducibility [1].

Application
Selection Property
Validation Focus
CNS lead lipophilicity optimization
Predicted logP window
Permeability–metabolic stability balance
DSF screening library diversity
Topological distinctiveness
Shape-complementary hit identification
Mitochondrial-targeted probe development
High protonation at physiological pH
Membrane-potential-dependent accumulation
HPLC-UV impurity profiling reference
Documented purity and lipophilicity marker
Method robustness and relative retention time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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